5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines several functional groups, including an amino group, a thieno[2,3-b]pyridine moiety, a methoxyethyl group, and a triazole-thiol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or by direct amination reactions.
Formation of the Triazole Ring: The triazole ring can be synthesized through cycloaddition reactions involving hydrazine derivatives and carbon disulfide.
Attachment of the Methoxyethyl Group: This step can be performed using alkylation reactions with methoxyethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: It is used in studies involving enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole and thieno[2,3-b]pyridine moieties are known to interact with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-aminothieno[2,3-b]pyridine-2-carbonitrile
- 3-aminothieno[2,3-b]pyridine-2-carboxamide
- (3-aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Uniqueness
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group and the triazole-thiol structure differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS2/c1-18-6-5-17-10(15-16-12(17)19)9-8(13)7-3-2-4-14-11(7)20-9/h2-4H,5-6,13H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBAIRLXNLSFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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